Dichloro(1-~13~C)acetic acid

Catalog No.
S875334
CAS No.
173470-70-7
M.F
C2H2Cl2O2
M. Wt
129.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloro(1-~13~C)acetic acid

CAS Number

173470-70-7

Product Name

Dichloro(1-~13~C)acetic acid

IUPAC Name

2,2-dichloroacetic acid

Molecular Formula

C2H2Cl2O2

Molecular Weight

129.93 g/mol

InChI

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i2+1

InChI Key

JXTHNDFMNIQAHM-VQEHIDDOSA-N

SMILES

C(C(=O)O)(Cl)Cl

Canonical SMILES

C(C(=O)O)(Cl)Cl

Isomeric SMILES

C([13C](=O)O)(Cl)Cl

Metabolic Tracing:

One primary application of Dichloro(1-¹³C)acetic acid lies in metabolic tracing experiments. ¹³C is a stable isotope, meaning it doesn't undergo radioactive decay. This allows scientists to track the fate of the molecule within a biological system. By incorporating the ¹³C label at the C1 position, researchers can monitor the breakdown and incorporation of the dichloroacetic acid molecule into different cellular components. This information provides valuable insights into metabolic pathways and can be used to study various biological processes, including:

  • Fatty acid metabolism: Dichloroacetic acid can be used to investigate how the body breaks down and utilizes fatty acids for energy production.
  • Cancer cell metabolism: Studies have explored the potential of dichloroacetic acid to target cancer cells that rely heavily on fatty acid metabolism for survival []. By using the ¹³C labeled version, researchers can track the effects of the compound on these pathways.

Dichloro(1-^13C)acetic acid is an isotopically labeled variant of dichloroacetic acid, where one of the carbon atoms in the acetic acid moiety is replaced with the ^13C isotope. The chemical formula for dichloro(1-^13C)acetic acid is C_2H_2Cl_2O_2, and it features two chlorine atoms substituted at the second position of the acetic acid structure. This compound is known for its increased acidity compared to acetic acid due to the electron-withdrawing effects of the chlorine atoms, which enhances its reactivity and biological activity .

The mechanism of action of Dichloro(1-¹³C)acetic acid is not directly relevant as it serves as a tracer molecule in NMR experiments. However, the mechanism of action of DCA itself is of interest in some areas of research, such as its potential anti-cancer properties, but the exact mechanisms remain under investigation [].

  • Dichloro(1-¹³C)acetic acid is likely to share similar hazards as DCA due to the structural similarity [].
  • DCA hazards:
    • Toxic: Can cause irritation, burns, and organ damage upon ingestion, inhalation, or skin contact [].
    • Corrosive: Can damage eyes and skin [].
Typical of halogenated organic acids. It acts as an alkylating agent and can form esters when reacted with alcohols. The dissociation constant (pKa) of dichloroacetic acid is approximately 1.35, indicating that it fully dissociates in aqueous solutions, forming dichloroacetate ions .

The compound can undergo hydrolysis and reduction reactions:

  • Hydrolysis: Dichloroacetic acid can be hydrolyzed to yield dichloroacetate and water.
  • Reduction: It can be reduced to monochloroacetic acid through various reducing agents.

Dichloro(1-^13C)acetic acid exhibits notable biological activities, particularly in cancer research. Studies have shown that it may induce apoptosis in cancer cells by depolarizing dysfunctional mitochondria, a mechanism particularly observed in glioblastoma cells. Research indicates that dichloroacetate can trigger a metabolic shift from glycolysis to mitochondrial oxidative phosphorylation, increasing oxidative stress in tumor cells while sparing normal cells .

Additionally, dichloroacetic acid has been associated with hepatotoxicity in animal studies, suggesting that high concentrations may lead to liver damage and tumor formation over prolonged exposure .

Dichloro(1-^13C)acetic acid can be synthesized through several methods:

  • Hydrolysis of Dichloroacetyl Chloride: This method involves hydrolyzing dichloroacetyl chloride, which is obtained from trichloroethylene.
  • Reduction of Trichloroacetic Acid: Dichloroacetic acid can be produced by reducing trichloroacetic acid using hydrogen over a palladium catalyst.
  • Chlorination of Monochloroacetic Acid: Further chlorination of monochloroacetic acid also yields dichloroacetic acid .

Dichloro(1-^13C)acetic acid has several applications:

  • Research Tool: Due to its isotopic labeling, it is used in metabolic studies and tracer experiments to track carbon metabolism.
  • Pharmaceuticals: It is investigated for potential therapeutic roles in cancer treatment due to its ability to induce apoptosis in malignant cells.
  • Laboratory Reagent: It serves as a reagent for precipitating proteins and other macromolecules in biochemical assays .

Studies on the interactions of dichloro(1-^13C)acetic acid with biological systems have revealed its potential effects on cellular metabolism and signaling pathways. Research indicates that it may enhance mitochondrial function in certain cancer cell types while exhibiting cytotoxicity at higher concentrations. Its interactions are primarily focused on mitochondrial dynamics and metabolic pathways associated with cancer cell proliferation .

Dichloro(1-^13C)acetic acid shares structural similarities with other chloroacetic acids, including:

CompoundFormulaUnique Features
Dichloroacetic AcidC_2H_2Cl_2O_2Non-isotopically labeled variant
Monochloroacetic AcidC_2H_3ClO_2Contains one chlorine atom
Trichloroacetic AcidC_2HCl_3O_2Contains three chlorine atoms
Chloroacetic AcidC_2H_3ClO_2Contains one chlorine atom

Dichloro(1-^13C)acetic acid is unique due to its isotopic labeling, which allows for specific tracking in metabolic studies, distinguishing it from its non-labeled counterparts. Its enhanced biological activity related to cancer research further sets it apart from other chloroacetic acids .

XLogP3

0.9

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Wikipedia

Dichloro(1-~13~C)acetic acid

Dates

Modify: 2024-04-14

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